6-Bromo-3-iodo-1-methyl-1H-indazole

Cross-coupling Sequential synthesis Palladium catalysis

6-Bromo-3-iodo-1-methyl-1H-indazole (CAS: 1260741-78-3) is a dihalogenated derivative of the 1-methyl-1H-indazole scaffold. It is an aromatic heterocycle featuring a 1,2-diazole ring fused to a benzene ring, with a methyl group at the N1 position and bromine and iodine atoms at the C6 and C3 positions, respectively.

Molecular Formula C8H6BrIN2
Molecular Weight 336.95 g/mol
Cat. No. B12346023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodo-1-methyl-1H-indazole
Molecular FormulaC8H6BrIN2
Molecular Weight336.95 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Br)C(=N1)I
InChIInChI=1S/C8H6BrIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3
InChIKeyMENLMBSCMKXEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-iodo-1-methyl-1H-indazole: A Strategic Dihalogenated Building Block for Precision Synthesis and Procurement


6-Bromo-3-iodo-1-methyl-1H-indazole (CAS: 1260741-78-3) is a dihalogenated derivative of the 1-methyl-1H-indazole scaffold [1]. It is an aromatic heterocycle featuring a 1,2-diazole ring fused to a benzene ring, with a methyl group at the N1 position and bromine and iodine atoms at the C6 and C3 positions, respectively [1]. The compound serves as a versatile, dual-functional synthetic intermediate . Its primary utility stems from the presence of two distinct halogen substituents (C–Br and C–I) on a privileged medicinal chemistry scaffold, enabling programmed, sequential cross-coupling reactions for the efficient and regioselective construction of complex molecular architectures [2]. This high level of synthetic control is a key differentiator in procurement for advanced research and development programs.

The Case for 6-Bromo-3-iodo-1-methyl-1H-indazole: Why Generic Analogs Cannot Be Casually Substituted


The selection of 6-Bromo-3-iodo-1-methyl-1H-indazole is not arbitrary; it is a decision driven by the unique synthetic programmability conferred by its specific 6-bromo-3-iodo-1-methyl substitution pattern. Generic substitution with simpler, mono-halogenated analogs like 3-iodo-1-methyl-1H-indazole (CAS: 52088-10-5) [1] or 6-bromo-1-methyl-1H-indazole (CAS: 590417-94-0) is scientifically invalid for complex synthetic sequences. While these alternatives may seem chemically similar, they lack the dual orthogonal reactive handles essential for sequential diversification. The target compound's value proposition is anchored in the differential reactivity of its C–I bond versus its C–Br bond, which allows for a controlled, stepwise introduction of two different molecular fragments [2]. This level of control is unattainable with a single-halogen building block, and its absence can lead to failed syntheses, lower overall yields, or the inability to access specific SAR targets, directly impacting research timelines and procurement efficiency. The following quantitative evidence details the precise, verifiable advantages that justify its selection.

Quantitative Differentiation of 6-Bromo-3-iodo-1-methyl-1H-indazole for Scientific Selection


Orthogonal Reactivity of C–I vs. C–Br for Sequential Functionalization in 6-Bromo-3-iodo-1-methyl-1H-indazole

The primary differentiating factor for 6-Bromo-3-iodo-1-methyl-1H-indazole is the inherent orthogonal reactivity of its two carbon-halogen bonds, enabling precise, stepwise synthetic sequences. In palladium-catalyzed cross-couplings, the intrinsic reactivity follows a well-established order: C–I > C–Br >> C–Cl [1]. This differential reactivity is not a minor nuance but a fundamental, exploitable property that directly determines synthetic strategy. The C3-iodo group of the target compound will react selectively and rapidly under mild conditions, leaving the C6-bromo group untouched for a subsequent, distinct cross-coupling reaction. This programmed, sequential functionalization is the defining feature that separates this compound from its mono-halogenated or identically halogenated analogs, making it a superior tool for divergent synthesis .

Cross-coupling Sequential synthesis Palladium catalysis Regioselective functionalization

Programmed Divergent Synthesis Using 6-Bromo-3-iodo-1-methyl-1H-indazole as a Key Intermediate

The unique synthetic utility of 6-Bromo-3-iodo-1-methyl-1H-indazole is demonstrated by its application as a key intermediate in the preparation of complex molecules for drug discovery. A relevant patent (WO/2023/114527) [1] describes the use of this exact compound in the synthesis of protein tyrosine phosphatase (PTP) degraders [1]. Specifically, the 6-bromo group was utilized in a palladium-catalyzed cross-coupling reaction with a complex piperidine-derived boronate ester, leading to an advanced heterobifunctional degrader intermediate [2]. This application underscores that the compound's value is not theoretical but has been demonstrated in the construction of high-value pharmaceutical targets, directly leveraging the orthogonal reactivity of its halogen handles in a complex molecular setting. Mono-halogenated analogs cannot facilitate this type of multi-step, divergent synthesis from a single core.

Protein tyrosine phosphatase PTPN2 PTPN1 Medicinal chemistry Targeted protein degradation

Lipophilicity Advantage of 6-Bromo-3-iodo-1-methyl-1H-indazole Over Phenol Bioisosteres

In medicinal chemistry, the indazole ring system, including 6-Bromo-3-iodo-1-methyl-1H-indazole, is a privileged scaffold partly due to its role as a superior bioisostere for phenol . The class-level advantage is that the indazole core is inherently more lipophilic and less susceptible to rapid Phase I and II metabolism (e.g., glucuronidation and sulfation) compared to its phenol counterparts . While direct experimental logP or logD values for 6-Bromo-3-iodo-1-methyl-1H-indazole are not readily available in primary literature, the addition of the heavy halogen atoms (Br and I) to the indazole core is a well-known strategy in drug design to further increase lipophilicity and modulate metabolic stability and protein binding. The computed logP value for this compound is ~2.9, which is significantly higher than the computed logP of ~1.5 for a simple 1-methyl-1H-indazole [1].

Medicinal chemistry Bioisostere ADME Lipophilicity Drug design

High Purity Specifications of 6-Bromo-3-iodo-1-methyl-1H-indazole for Reproducible Research

While this section lacks a comparator for a head-to-head purity assessment, the minimum purity specification of ≥95% for 6-Bromo-3-iodo-1-methyl-1H-indazole is a critical piece of information for procurement decisions . In the context of complex, multi-step syntheses, even small amounts of unidentified impurities (especially dehalogenated or regioisomeric byproducts from its synthesis) can lead to catalyst poisoning, low yields, or the formation of difficult-to-remove side products that compromise the final compound's integrity. A supplier providing a defined, high-purity product with supporting analytical data (e.g., HPLC, NMR) de-risks the synthetic process and ensures reproducibility. This is a fundamental requirement for any building block intended for advanced research or scale-up, distinguishing reliable commercial sources from those with lower or unspecified purity.

Quality control Reproducibility Analytical chemistry Chemical procurement

High-Value Applications of 6-Bromo-3-iodo-1-methyl-1H-indazole in Drug Discovery and Advanced Synthesis


Divergent Library Synthesis for Kinase and PTP Inhibitor Programs

The compound is ideally suited for medicinal chemistry groups building focused libraries around the 1-methyl-1H-indazole core, a privileged scaffold for kinase and protein tyrosine phosphatase (PTP) inhibitors [1]. Its orthogonal C–I and C–Br bonds enable a reliable, two-step, one-pot or sequential cross-coupling strategy. A typical workflow involves an initial Suzuki-Miyaura coupling at the more reactive C3–I position to introduce a first aryl or heteroaryl diversity element. Following this, a second coupling, such as a Buchwald-Hartwig amination or a second Suzuki reaction, can be performed at the C6–Br position. This programmed approach maximizes synthetic efficiency and chemical space exploration, allowing SAR exploration at two distinct vectors from a single advanced intermediate.

Synthesis of Advanced PROTAC and Molecular Glue Intermediates

The compound is a strategic building block for researchers in targeted protein degradation (TPD). The demonstrated use of 6-bromo-3-iodo-1-methyl-1H-indazole in the synthesis of heterobifunctional degraders [2] confirms its utility. Its structure provides a rigid, aromatic core for presenting a ligand for a target protein (e.g., PTPN2/N1), while the orthogonal halogen handles allow for the sequential installation of a linker moiety at one position and the E3 ligase-binding ligand (e.g., CRBN or VHL) at the other. This level of synthetic control is essential for optimizing the degrader's ternary complex formation and subsequent ubiquitination, a key requirement for successful TPD drug candidates.

Construction of PET Imaging and Radiotheragnostic Precursors

The 1-methyl-1H-indazole scaffold is found in various diagnostic and imaging agents [3]. The presence of an iodine atom at the C3-position makes this compound a valuable precursor for radioiodination. The C3–I bond is susceptible to isotopic exchange reactions with radioactive iodine (e.g., 123I, 124I, 125I, 131I), allowing for the introduction of a radiolabel for SPECT or PET imaging, or for targeted radiotherapy. Simultaneously, the C6–Br group remains a stable, non-radioactive synthetic handle that can be used to install a targeting vector or pharmacokinetic-modulating group before or after the radioiodination step. This dual functionality provides a clear advantage over mono-halogenated precursors.

Lead Optimization and ADME/PK Property Modulation

In a lead optimization setting, 6-Bromo-3-iodo-1-methyl-1H-indazole offers a versatile platform for fine-tuning physicochemical and ADME properties. The core indazole ring is already a metabolically stable bioisostere for phenol . The two halogen handles allow medicinal chemists to independently explore the effects of substituents at the C3 and C6 positions on key parameters like potency, selectivity, logD, solubility, and microsomal stability. The ability to install a polar group at one site while maintaining a lipophilic group at the other provides a powerful, empirical method for balancing potency and drug-like properties, making this compound a high-value asset in the late stages of drug discovery.

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